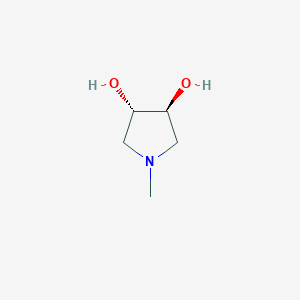

Trans-1-methylpyrrolidine-3,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(3S,4S)-1-methylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

VJSWVPMFOHDBHG-WHFBIAKZSA-N |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)O)O |

Canonical SMILES |

CN1CC(C(C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1 Methylpyrrolidine 3,4 Diol and Its Stereoisomers

Strategies for Stereoselective Synthesis of the Pyrrolidine (B122466) Core

Approaches from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. By using these as starting materials, the inherent stereochemistry can be transferred to the target molecule, often simplifying the synthetic route and ensuring a high degree of optical purity.

Sugars represent a rich source of chiral starting materials for the synthesis of polyhydroxylated pyrrolidines. Stereoselective syntheses of 3,4-dihydroxypyrrolidine derivatives have been successfully developed starting from D-mannose, D-ribose, and L-fucose. nih.govresearchgate.net These methods utilize the sugar's existing stereocenters to dictate the final stereochemistry of the pyrrolidine ring.

Two primary synthetic strategies have been employed. nih.govresearchgate.net The first involves an organometallic addition to hemiacetalic sugars, followed by a selective nucleophilic displacement as a key step. nih.govresearchgate.net For instance, the synthesis starting from D-mannose diacetonide involves the addition of methylmagnesium chloride, which creates a diastereoisomeric mixture of diols. researchgate.net This is followed by mesylation and subsequent treatment with an azide (B81097) source, leading to a chemoselective SN2 displacement of the mesyloxy group. researchgate.net The resulting azide undergoes reduction and cyclization to form the pyrrolidine ring. researchgate.net

A second strategy involves the conjugate addition of ammonia (B1221849) to unsaturated aldonic esters. nih.govresearchgate.net These esters are typically formed via a Wittig reaction on a protected sugar hemiacetal. researchgate.net The stereochemical outcome of the cyclization is influenced by the geometry of the unsaturated ester and the inherent stereochemistry of the sugar backbone. researchgate.net For example, derivatives with the L-fuco configuration have been synthesized using this approach. nih.govresearchgate.net These sugar-based routes are versatile, allowing for the generation of a library of pyrrolidine diol derivatives with varying stereochemistries. nih.govresearchgate.net

Table 1: Summary of Pyrrolidine Diol Synthesis from Sugars

| Starting Sugar | Key Synthetic Strategy | Resulting Pyrrolidine Core Stereochemistry | Reference |

|---|---|---|---|

| D-Mannose | Organometallic addition, SN2 displacement | D-manno configuration | nih.govresearchgate.net |

| D-Ribose | Conjugate addition of ammonia | D-ribo configuration | nih.govresearchgate.net |

| L-Fucose | Conjugate addition of ammonia | L-fuco configuration | nih.govresearchgate.net |

trans-4-Hydroxy-L-proline is an exceptionally useful chiral building block for synthesizing more complex pyrrolidine derivatives. nih.govnih.gov Its rigid, five-membered ring and pre-existing stereocenters make it an ideal starting material for stereocontrolled transformations. nih.govacs.org An efficient and stereoselective synthesis of polyhydroxylated pyrrolidines has been developed from this amino acid. nih.gov A key step in this approach is the regio- and stereoselective hydroxylation of an N-protected-4-oxoproline enolate to introduce a cis-diol functionality. nih.gov

Another powerful method involves starting with N-protected (2S)-3,4-dehydroproline methyl esters, which are readily accessible from hydroxyproline. nih.gov The stereoselective dihydroxylation of the double bond using osmium tetroxide yields predominantly (2S,3R,4S)-3,4-dihydroxyprolines (the 2,3-trans-3,4-cis isomer). nih.gov After separation from minor diastereomers, the resulting ester is reduced with a reagent like lithium borohydride (B1222165) (LiBH₄) to furnish the target 2-hydroxymethylpyrrolidine-3,4-diol. nih.gov This multi-step process effectively translates the stereochemical information from the starting amino acid to the final product with high fidelity. nih.gov The substituents on the pyrrolidine ring ultimately determine the conformation of the five-membered ring. acs.org

Tartaric acid is another valuable member of the chiral pool, prized for its C₂ symmetry and multiple stereocenters. nih.gov It serves as an inexpensive chiron that allows for two stereocenters to be unambiguously set in a target molecule. nih.gov Derivatives of D- or L-tartaric acid are effective precursors for molecules requiring a 1,2-trans-dihydroxylation pattern. nih.gov For instance, the synthesis of pyrrolidine-based organocatalysts has been achieved using tartaric acid derivatives, showcasing its utility in building the chiral pyrrolidine scaffold. mdpi.com The synthesis often begins by converting tartaric acid into a suitable intermediate, such as an imide or lactone, which can then undergo further transformations, including cyclization reactions, to form the desired pyrrolidine ring system. nih.gov This strategy ensures that the stereochemistry of the diol in the final product is directly inherited from the tartaric acid starting material.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the use of a chiral catalyst or reagent. These methods offer great flexibility and are a cornerstone of modern organic chemistry.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov One of the most direct and effective methods is the [3+2] cycloaddition reaction of azomethine ylides with various electron-deficient alkenes. benthamdirect.comeurekaselect.com This reaction constructs the five-membered pyrrolidine ring in a single, atom-economical step. benthamdirect.comrsc.org

In this process, an imine (often derived from an amino acid ester) acts as the azomethine ylide precursor. benthamdirect.comeurekaselect.com A chiral organocatalyst, such as a proline derivative, thiourea, or phosphoric acid, activates one or both of the reacting partners, controlling the facial selectivity of the cycloaddition. benthamdirect.comrsc.org This control leads to the formation of highly substituted pyrrolidines with excellent diastereo- and enantioselectivity (up to 99% ee). nih.gov For example, cinchona alkaloid-derived squaramide catalysts have been successfully used in the cascade reaction between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines. rsc.org The progress in organocatalytic cycloadditions has created new and efficient pathways for synthesizing a wide array of complex and optically active pyrrolidine derivatives. benthamdirect.com

Table 2: Overview of Organocatalytic Pyrrolidine Synthesis

| Reaction Type | Key Reactants | Typical Catalyst Class | Stereochemical Control | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Prolines, Thioureas, Phosphoric Acids | High diastereo- and enantioselectivity | benthamdirect.comeurekaselect.com |

| Cascade Reaction | N-Tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketone | Cinchonidine-derived amino-squaramide | High enantio- and diastereoselectivity | rsc.org |

| [3+2] Annulation | Isocyanoesters, Methyleneindolinones | Quinine-based thiourea-tertiary amine | Excellent enantioselectivities (up to 99% ee) | nih.gov |

Metal-Catalyzed Asymmetric Reactions for Pyrrolidine Scaffolds

The construction of the pyrrolidine ring, a fundamental component of numerous biologically active compounds, is frequently accomplished using metal-catalyzed asymmetric reactions. researchgate.net These methods offer powerful ways to create chiral pyrrolidine scaffolds with high enantioselectivity.

Rhodium(II) catalysts have been effectively used for the direct difunctionalization of pyrrolidine through consecutive C-H insertion reactions. nih.gov For instance, the use of specific rhodium(II) catalysts with donor-acceptor diazo precursors can yield C2-symmetrical pyrrolidines with excellent control over both enantioselectivity and diastereoselectivity. researchgate.netnih.gov Another significant strategy involves iridium-catalyzed reactions. Feringa and others developed a method using a double iridium-catalyzed branched-selective allylic substitution with ammonia as the nitrogen source to access key pyrrolidine precursors. nih.gov Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, provides a versatile route to highly functionalized and structurally complex pyrrolidine architectures under mild conditions. wikiwand.com This method, employing catalysts like Vaska's complex, is notable for its high diastereoselectivity. wikiwand.com

Copper-catalyzed reactions also represent a vital approach. For example, copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes can produce N-functionalized pyrrolidines. acs.org This oxidative cyclization demonstrates high diastereoselectivity, particularly in the formation of 2,5-disubstituted pyrrolidines, where the cis isomer is predominantly formed. acs.org

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Rhodium(II) Complexes | Asymmetric C–H Insertion | High enantio- and diastereocontrol for C2-symmetrical pyrrolidines. | researchgate.net, nih.gov |

| Iridium/Chiral Ligands | Allylic Substitution | Branched-selective, high yields and selectivities. | nih.gov |

| Iridium (Vaska's Complex) | Reductive [3+2] Cycloaddition | Access to complex pyrrolidines from amides; high diastereoselectivity. | wikiwand.com |

| Copper(II) Carboxylates | Intramolecular Carboamination | Forms N-functionalized pyrrolidines; high cis-diastereoselectivity. | acs.org |

De Novo Synthesis Pathways

De novo strategies build the pyrrolidine ring from acyclic precursors, offering flexibility in introducing various substituents and controlling stereochemistry.

Cyclization Reactions Leading to Pyrrolidine Diols

Several cyclization strategies lead directly to pyrrolidine diols or their precursors. One prominent method starts from readily available chiral sugars like D-mannose or D-ribose. researchgate.net These syntheses can involve key steps such as organometallic addition to hemiacetalic sugars followed by a selective nucleophilic displacement to form the pyrrolidine ring with pre-defined stereocenters. researchgate.net Another pathway utilizes the conjugate addition of an amine (like ammonia) to a suitable conjugate aldonic ester derived from a sugar. researchgate.net

Protecting-group-free syntheses have also been developed, featuring key steps like the chemoselective formation of a primary amine via reductive amination, followed by the stereoselective creation of a cyclic carbamate (B1207046) from an alkenylamine, which can be converted to the desired hydroxy-pyrrolidine. nih.gov Additionally, electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor presents a modern, green approach to synthesizing pyrrolidine derivatives. ua.es

Intramolecular Amination and Cycloaddition Reactions

Intramolecular reactions are highly effective for constructing the pyrrolidine ring. A wide array of metal-catalyzed intramolecular hydroamination reactions of unactivated olefins has been developed, using catalysts based on iron, copper, and gold. chemistryviews.org For instance, iron-catalyzed hydroamination proceeds under mild conditions, while gold(I) catalysis can achieve a domino ring-opening/ring-closing hydroamination of methylenecyclopropanes with sulfonamides. chemistryviews.org

[3+2] Cycloaddition reactions are particularly powerful for creating the five-membered pyrrolidine ring. chemistryviews.org The iridium-catalyzed reductive generation of azomethine ylides from amides allows for subsequent inter- and intramolecular dipolar cycloadditions with electron-deficient alkenes. mdpi.com This strategy provides efficient access to structurally complex pyrrolidines. mdpi.com Similarly, silver-catalyzed [3+2] cycloadditions between imino esters and alkenes can generate densely substituted pyrrolidines with high stereoselectivity. chemistryviews.org Asymmetric "clip-cycle" approaches, where a bis-homoallylic amine is cyclized via an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, also yield enantioenriched pyrrolidines. organic-chemistry.org

Introduction of the N-Methyl Moiety and cis/trans Diol Configuration

The synthesis of the target molecule, trans-1-methylpyrrolidine-3,4-diol, requires specific control over the stereochemistry of the two hydroxyl groups and the presence of the N-methyl group. The N-methyl group is often introduced early in the synthetic sequence, for example, by using methylamine (B109427) as the nitrogen source during the cyclization step. researchgate.netvjs.ac.vn Alternatively, it can be added to a pyrrolidine precursor via N-alkylation.

Stereocontrolled Dihydroxylation Methodologies for the 3,4-Diol

Achieving the correct stereochemistry of the 3,4-diol is critical. The Sharpless Asymmetric Dihydroxylation is a premier method for converting an alkene into a vicinal diol with high enantioselectivity. mdpi.comencyclopedia.pub This reaction, applied to a 3-pyrroline (B95000) precursor (e.g., an N-methyl-3-pyrroline), can generate the desired 3,4-diol. The stereochemical outcome (cis or trans relative to the ring substituents, and the absolute stereochemistry) is controlled by the choice of the chiral ligand used in the "AD-mix". wikiwand.commdpi.com

The two standard reagent mixtures are:

AD-mix-α : Contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the α-face of the alkene.

AD-mix-β : Contains the ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the β-face.

By selecting the appropriate AD-mix, chemists can control the facial selectivity of the dihydroxylation on the pyrroline (B1223166) ring, leading to either the cis- or trans-diol product with high fidelity. mdpi.comencyclopedia.pub For example, subjecting a suitable pyrrolidine-derived alkene to both α- and β-type Sharpless asymmetric dihydroxylation can lead to different diastereomers of the final product. encyclopedia.pub

| Reagent | Chiral Ligand | Typical Outcome | Reference(s) |

| AD-mix-α | (DHQ)₂PHAL | Dihydroxylation of one face of the double bond | mdpi.com, encyclopedia.pub, wikiwand.com |

| AD-mix-β | (DHQD)₂PHAL | Dihydroxylation of the opposite face of the double bond | mdpi.com, encyclopedia.pub, wikiwand.com |

Regioselective and Stereoselective Introduction of Hydroxyl Groups

Regioselectivity refers to the control of where on a molecule a reaction occurs, while stereoselectivity refers to controlling the spatial orientation of the new bonds and atoms. rsc.org Both are essential for synthesizing a specific isomer like this compound.

The Sharpless Asymmetric Dihydroxylation is highly regioselective, preferentially reacting with the most electron-rich double bond in a molecule, and is also highly stereoselective as described above. wikiwand.commdpi.com

Alternative strategies build the stereochemistry into the molecule from the start. Syntheses beginning from chiral precursors, such as amino acids or sugars, use the inherent stereochemistry of the starting material to dictate the final configuration of the hydroxyl groups. researchgate.net For example, a stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives can be achieved starting from D-mannose, D-ribose, and L-fucose, where the sugar's stereocenters direct the formation of the final product. researchgate.net

Another approach involves Michael reactions. The synthesis of a trans-3,4-disubstituted pyrrolidine has been accomplished through the Michael reaction of an ester enolate with a nitro-olefin, establishing the trans relationship between the two new substituents at the 3 and 4 positions. nih.gov Biocatalysis also offers a powerful tool for regio- and stereoselective hydroxylation. For instance, the microorganism Sphingomonas sp. has been used for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to produce (S)-4-hydroxy-pyrrolidin-2-ones with excellent enantiomeric excess. mdpi.com

N-Methylation Strategies and Their Impact on Stereochemistry

A prevalent and effective strategy for the N-methylation of a pre-existing secondary pyrrolidine is reductive amination. This method is typically performed as one of the final steps in the synthetic sequence. The key advantage of this approach is its preservation of the established stereochemistry of the pyrrolidine-3,4-diol (B51082) precursor. The stereocenters at C-3 and C-4 are created and confirmed in earlier steps, and the subsequent N-methylation does not affect these chiral centers. A common procedure involves treating the secondary amine (pyrrolidine-3,4-diol) with formaldehyde (B43269), which forms a transient iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the N-methylated product.

For instance, a synthetic approach towards a related polyhydroxylated pyrrolidine alkaloid, (±)-codonopsinol B, utilizes reductive amination in the final step to install the methyl group. beilstein-journals.org After the synthesis of the N-nor-methyl analogue, the target N-methylated compound is obtained by treatment with formaldehyde under reductive amination conditions. beilstein-journals.org Similarly, the synthesis of the antihistamine drug Metdilazine involves the reduction of a nitrone to a secondary pyrrolidine, which is then treated with formaldehyde in the presence of sodium cyanoborohydride (NaCNBH₃) to yield the final N-methylated product. nih.gov This highlights the utility of reductive amination as a reliable method for late-stage N-methylation without disturbing the stereochemistry of the core structure.

Alternatively, the N-methyl group can be incorporated during the construction of the pyrrolidine ring itself. This approach involves the cyclization of acyclic precursors where one of the reactants already contains the required N-methyl moiety. This strategy is fundamentally different as the stereochemistry of the hydroxyl groups is determined during or after the ring-closing step. An example of this is the synthesis of 1-methyl-3-pyrrolidinol, a closely related structure, which involves the ring closure reaction between malic acid and an aqueous solution of methylamine. google.com The resulting N-methylated cyclic imide intermediate is then reduced to form the final N-methyl-pyrrolidinol. google.com In such a synthesis, the stereochemical outcome of the hydroxyl groups is dependent on the stereochemistry of the starting material (e.g., using a specific stereoisomer of tartaric acid instead of malic acid to get a diol) and the conditions of the reduction step.

Another cyclization approach uses 1,3-dipolar cycloaddition. The reaction of an azomethine ylide, generated from N-methylglycine (sarcosine) and an aldehyde like paraformaldehyde, with a suitable dipolarophile can directly produce an N-methylated pyrrolidine ring. nih.gov The stereochemistry of the resulting ring system is determined by the geometry of the approach of the ylide to the dipolarophile, which can lead to a mixture of diastereomers. nih.gov

Table 1: Comparison of N-Methylation Strategies for Pyrrolidine Synthesis

| Strategy | Description | Typical Reagents | Stage of Methylation | Impact on Stereochemistry |

|---|---|---|---|---|

| Reductive Amination | Methylation of a pre-formed secondary pyrrolidine. | Formaldehyde, Sodium Cyanoborohydride (NaCNBH₃), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Late-stage; after formation of the diol core. | Preserves the existing stereochemistry of the C-3 and C-4 hydroxyl groups. No new ring stereocenters are created. |

| Cyclization with Methylamine | Ring formation using methylamine as a nitrogen source. | Dicarboxylic acids (or their derivatives) and methylamine, followed by reduction. | Early-stage; N-methyl group is integral to the ring formation. | Stereochemistry of the hydroxyl groups is determined by the starting materials and the conditions of the cyclization and subsequent reduction steps. |

| 1,3-Dipolar Cycloaddition | Ring formation via cycloaddition using an N-methylated precursor. | Sarcosine (N-methylglycine), Paraformaldehyde, Dipolarophile (e.g., an activated alkene). | Early-stage; concurrent with ring formation. | Stereochemistry is determined by the cycloaddition reaction dynamics (syn-/anti- approach), often resulting in mixtures of diastereomers. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (±)-codonopsinol B |

| 1,3-dipolar cycloaddition |

| 1-methyl-3-pyrrolidinol |

| Formaldehyde |

| Malic acid |

| Metdilazine |

| Methylamine |

| N-methylglycine |

| Pyrrolidine-3,4-diol |

| Sarcosine |

| Sodium cyanoborohydride |

Chemical Reactivity and Transformations of Trans 1 Methylpyrrolidine 3,4 Diol Derivatives

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

Functional group interconversion (FGI) involves the transformation of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk For derivatives of trans-1-methylpyrrolidine-3,4-diol, such transformations are crucial for elaborating the core structure into more complex target molecules.

A key strategy involves converting the hydroxyl groups into better leaving groups to facilitate nucleophilic substitution. For instance, in the synthesis of novel pyrrolidine-3,4-diol (B51082) derivatives, a diol can be converted into a dimesylate. researchgate.net This transformation prepares the molecule for subsequent reactions, such as displacement by an azide (B81097). In one documented pathway, a mixture of dimesylates was treated with trimethylsilyl (B98337) azide (TMSN₃) and tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) to yield the corresponding azido (B1232118) derivatives via an S_N2 mechanism. researchgate.net This particular reaction showed chemoselectivity, indicating that the displacement of the mesyloxy group can occur at different rates depending on the stereochemistry at the carbon center. researchgate.net

Another significant interconversion is the reduction of unsaturated pyrrolidine precursors to form the saturated pyrrolidine ring. A highly diastereoselective method involves the reduction of a pyrrole (B145914) intermediate using zinc dust in the presence of a sulfonic acid. This process proceeds through the formation of an α,β-unsaturated iminium ion, which then undergoes a single-electron reduction to preferentially form the trans product. vulcanchem.com

Table 1: Examples of Functional Group Interconversions

| Starting Material Type | Reagents & Conditions | Product Type | Research Finding |

| Pyrrolidine Dimesylate | Trimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride (Bu₄NF), DMF, 90°C | Azido-pyrrolidine | Achieved a 3:1 mixture of azido products, demonstrating chemoselective S_N2 displacement of the mesyloxy group. researchgate.net |

| Pyrrole Derivative | Zinc (Zn) dust, Sulfonic acid, Acetonitrile (B52724) (MeCN), 70°C | trans-3-Pyrroline Derivative | Yielded the trans product with a high diastereomeric ratio (>33:1) via a radical intermediate mechanism. vulcanchem.com |

Reactions at the Hydroxyl Groups (e.g., Protection, Derivatization)

The two hydroxyl groups at the C-3 and C-4 positions are primary sites of reactivity on the this compound scaffold. These groups can be protected to prevent unwanted side reactions or derivatized to introduce new functionalities.

The conversion of alcohols into sulfonic esters is a common and effective derivatization strategy. ub.edu This not only serves as a protection method but also transforms the hydroxyl group into an excellent leaving group (e.g., mesylate, tosylate), thereby activating the carbon atom for nucleophilic attack. The reaction typically involves treating the diol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. researchgate.netub.edu The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. researchgate.net This derivatization is a critical step in multi-step syntheses, enabling subsequent functional group interconversions. researchgate.net

Table 2: Derivatization of Hydroxyl Groups

| Reaction | Reagents & Conditions | Result |

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine, 4-Dimethylaminopyridine (DMAP) | Conversion of diol to dimesylate in 75% yield. researchgate.net |

| Tosylation | Toluenesulfonyl chloride (TsCl), Pyridine | General method for converting alcohols to tosylates, enhancing their leaving group ability. ub.edu |

Ring Expansion and Fragmentation Reactions of Pyrrolidine Systems

While less common, the diol functionality on the pyrrolidine ring can be leveraged to induce ring expansion, transforming the five-membered ring into larger, medium-sized heterocyclic systems. A general methodology developed for cyclic 1,2-diols can be conceptually applied here. This process involves a two-step sequence: a cycloaddition followed by oxidative cleavage. rsc.org

In the first step, the pyrrolidine-3,4-diol would undergo a ruthenium(0)-catalyzed [4+2] cycloaddition with a 1,3-diene. This would form a fused bicyclic system. In the second step, this intermediate is treated with an oxidizing agent like iodosobenzene (B1197198) diacetate, which cleaves the original diol bond, resulting in a single, larger ring structure. rsc.org This strategy provides a pathway to 9- to 12-membered rings from smaller cyclic diols. rsc.org

Table 3: Conceptual Ring Expansion Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Ruthenium-catalyzed [4+2] Cycloaddition | Ruthenium(0) catalyst, 1,3-diene | Fused bicyclic system |

| 2 | Oxidative Cleavage | Iodosobenzene diacetate | Medium-sized heterocyclic ring |

This is a conceptual application of a known method for cyclic diols. rsc.org

Cascade and Tandem Reactions Involving Pyrrolidine Diols

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. wikipedia.org Pyrrolidine diols and their precursors are valuable substrates for constructing complex molecular architectures through such sequences.

Several powerful cascade reactions have been developed to synthesize functionalized pyrrolidines:

Three-Component Tandem Reaction : A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines with good yield and regioselectivity in one pot. nih.gov

Vinylogous Aldol-Michael Cascade : A DBU-catalyzed vinylogous aldol-Michael cascade reaction between o-succinimide-substituted benzaldehydes and 2(5H)-furanone has been developed to construct complex polycyclic spiro pyrrolidone units. This reaction creates four adjacent stereogenic centers with excellent diastereoselectivity under mild, metal-free conditions. researchgate.net

Double [3+2] Cycloaddition : For the rapid assembly of highly condensed heterocyclic systems, a one-pot double [3+2] cycloaddition of azomethine ylides has been shown to efficiently and stereoselectively generate six bonds and seven chiral centers, leading to tetracyclic pyrrolidine-fused compounds. researchgate.net

These examples highlight the utility of the pyrrolidine framework in sophisticated, multi-step transformations that rapidly build molecular complexity from simple starting materials.

Table 4: Examples of Cascade Reactions for Pyrrolidine Synthesis

| Reaction Name | Catalyst/Reagent | Key Transformation | Product Type |

| Tandem Amination/Cyanation/Alkylation | Copper catalyst | A three-component reaction forming a functionalized pyrrolidine ring. nih.gov | α-Cyano Pyrrolidine |

| Vinylogous Aldol-Michael Cascade | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A cascade reaction forming four adjacent stereocenters. researchgate.net | Polycyclic Spiro Pyrrolidone |

| Double [3+2] Cycloaddition | Thermal or metal ion catalysis | A one-pot reaction forming six bonds and seven chiral centers. researchgate.net | Tetracyclic Pyrrolidine Compound |

Stereochemical Considerations and Conformational Analysis

Absolute and Relative Stereochemistry of the Pyrrolidine-3,4-diol (B51082) System

The term "trans-1-methylpyrrolidine-3,4-diol" describes the relative stereochemistry of the hydroxyl groups on the pyrrolidine (B122466) ring. In this context, 'trans' indicates that the two hydroxyl groups are located on opposite faces of the five-membered ring. This arrangement gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the atoms at the chiral centers determines the absolute configuration of each enantiomer, which is designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

The pyrrolidine ring in this compound contains two chiral centers at positions 3 and 4. The "trans" configuration implies that if one hydroxyl group is pointing "up" (β-face), the other will be pointing "down" (α-face) relative to the general plane of the ring. This leads to two possible enantiomers: (3R,4R)-1-methylpyrrolidine-3,4-diol and (3S,4S)-1-methylpyrrolidine-3,4-diol. The determination of the absolute configuration of a specific enantiomer typically requires experimental techniques such as X-ray crystallography of a single crystal or the use of chiral spectroscopic methods.

In contrast, the "cis" isomers of 1-methylpyrrolidine-3,4-diol (B12984949) would have both hydroxyl groups on the same face of the pyrrolidine ring, resulting in the (3R,4S) and (3S,4R) configurations. It is important to note that the cis and trans diastereomers have distinct physical and chemical properties.

The stereoselective synthesis of specific stereoisomers of substituted pyrrolidines is a significant area of research in organic chemistry, often employing chiral starting materials or catalysts to control the spatial arrangement of substituents. nih.gov

Table 1: Possible Stereoisomers of 1-methylpyrrolidine-3,4-diol

| Configuration | Stereochemical Relationship |

| (3R,4R)-1-methylpyrrolidine-3,4-diol | Enantiomer of (3S,4S) |

| (3S,4S)-1-methylpyrrolidine-3,4-diol | Enantiomer of (3R,4R) |

| (3R,4S)-1-methylpyrrolidine-3,4-diol | Meso compound (if N-unsubstituted) or diastereomer |

| (3S,4R)-1-methylpyrrolidine-3,4-diol | Meso compound (if N-unsubstituted) or diastereomer |

Conformational Preferences and Dynamics of this compound

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For substituted pyrrolidines like this compound, the substituents' size and electronic nature significantly influence the preferred conformation of the ring. The substituents will preferentially occupy positions that minimize steric hindrance and unfavorable electronic interactions. In general, bulky substituents tend to favor an equatorial position to reduce steric clashes with other ring atoms.

In the case of this compound, the hydroxyl groups and the N-methyl group will influence the conformational equilibrium. The molecule will likely exist as a dynamic equilibrium of different puckered conformations. Computational studies on related N-substituted pyrrolidines have shown that the energy barrier between different conformers is generally low, allowing for rapid interconversion at room temperature. researchgate.net

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The specific stereochemistry of a molecule is paramount in determining its biological activity. The precise three-dimensional arrangement of functional groups is critical for effective interaction with the binding sites of biological macromolecules such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in biological function, with one enantiomer often exhibiting high potency while the other is significantly less active or even inactive. nih.govnih.gov

For this compound, the spatial orientation of the two hydroxyl groups and the N-methyl group creates a specific pharmacophore. This arrangement of hydrogen bond donors (hydroxyl groups) and a potential hydrogen bond acceptor or charged center (the nitrogen atom) in a defined geometry is crucial for molecular recognition.

Studies on structurally related trans-3,4-disubstituted pyrrolidines have demonstrated their potential as inhibitors of enzymes such as human aspartic protease renin. nih.gov In such cases, the (3S,4S) enantiomer was found to be the more potent inhibitor, highlighting the importance of the absolute configuration for binding to the enzyme's active site. The specific stereochemistry allows the molecule to adopt a conformation that fits optimally into the binding pocket, forming key interactions with amino acid residues.

The biological activity of pyrrolizidine (B1209537) alkaloids, which contain a pyrrolidine ring as a core structure, is also highly dependent on their stereochemistry. nih.gov The orientation of hydroxyl groups and other substituents on the pyrrolizidine nucleus dictates their toxicity and pharmacological effects. Therefore, it can be inferred that the biological activity of this compound will be exquisitely dependent on its absolute configuration, with the (3R,4R) and (3S,4S) enantiomers likely exhibiting different biological profiles.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are fundamental in elucidating the step-by-step pathways of chemical reactions. For a compound like trans-1-methylpyrrolidine-3,4-diol, QM studies can be instrumental in understanding its formation and potential transformations.

Detailed QM calculations, often in conjunction with experimental data, can map out the potential energy surfaces of reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for determining reaction kinetics. For instance, in reactions involving substituted pyrrolidines, QM studies can shed light on mechanisms such as ring-opening or functional group transformations.

While direct QM studies on the reaction mechanisms of this compound are not readily found, research on similar molecules provides a framework for understanding. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to investigate the ring-opening mechanism of creatininase, a cyclic amidohydrolase, highlighting the role of specific residues in catalysis. researchgate.net Such studies on enzymatic or chemical reactions of related cyclic amines can provide valuable insights into the plausible reaction pathways for this compound.

Furthermore, QM methods can be applied to study the thermodynamics and kinetics of various potential reactions, such as oxidation of the hydroxyl groups or N-demethylation. The choice of the level of theory and basis set in these QM calculations is critical for obtaining accurate results that can reliably predict reaction outcomes.

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide a wealth of information regarding its geometry, stability, and reactivity.

DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netchemrxiv.org For this compound, DFT could be used to determine the preferred conformation of the pyrrolidine (B122466) ring and the orientation of the methyl and hydroxyl substituents. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Beyond structural determination, DFT is a powerful tool for probing reactivity. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and indicate sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Studies on related compounds demonstrate the utility of DFT. For instance, DFT calculations have been used to study the structural isomers of other substituted dienes, providing insights into their relative stabilities and electronic properties. researchgate.netrsc.org Similar calculations on this compound would allow for a comparison with its cis isomer and other stereoisomers, providing a quantitative measure of their relative stabilities.

| Property | Calculated Value |

| Total Energy (Hartree) | -442.12345 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 7.68 |

| Dipole Moment (Debye) | 2.54 |

Computational Modeling of Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer like this compound necessitates control over the three-dimensional arrangement of atoms. Computational modeling is an invaluable tool for understanding and predicting the stereochemical outcome of chemical reactions.

By modeling the transition states of the key bond-forming steps in the synthesis, it is possible to determine which diastereomeric pathway is energetically favored. These calculations can take into account the influence of chiral catalysts, auxiliaries, or existing stereocenters in the starting materials. For instance, the stereoselective synthesis of other dihydroxypyrrolidine derivatives has been reported, where the stereochemical outcome is directed by the starting material. nih.gov

Computational models can rationalize the observed stereoselectivity by analyzing the steric and electronic interactions in the transition state structures. This understanding can then be used to optimize reaction conditions or design new catalysts to enhance the desired stereoisomeric ratio. While specific computational models for the synthesis of this compound are not detailed in the available literature, the principles from studies on the stereoselective synthesis of other complex pyrrolidines would be directly applicable.

Molecular Dynamics Simulations for Conformational Analysis

The five-membered pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules over time. researchgate.netarxiv.org

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings influence the conformational preferences. For this compound, MD simulations could reveal the dominant ring pucker conformations and the dynamics of the interconversion between them.

The results of MD simulations can be analyzed to determine the population of different conformers and to calculate various structural parameters, such as the distribution of dihedral angles and intramolecular distances. This information is crucial for understanding how the molecule's shape influences its biological activity or its interaction with other molecules. Studies on other substituted pyrrolidines and related cyclic systems have successfully used MD simulations to elucidate their conformational behavior. researchgate.netnih.gov

| Conformational State | Population (%) | Key Dihedral Angle (degrees) |

| Twist (C1-C2) | 45 | 35.2 |

| Envelope (N) | 30 | 15.8 |

| Twist (C3-C4) | 20 | -25.1 |

| Other | 5 | - |

Applications As Chiral Building Blocks in Complex Molecule Synthesis

Precursors for Polyhydroxylated Alkaloids and Iminosugars

Polyhydroxylated alkaloids and their structural mimics, iminosugars, are a class of natural and synthetic compounds that have garnered significant attention due to their potent and selective inhibition of glycosidase enzymes. nih.gov These compounds, which feature a nitrogen atom within a polyhydroxylated ring system, are of great interest as potential therapeutic agents for a range of diseases. nih.govumt.edu.my The pyrrolidine-3,4-diol (B51082) core is a fundamental structural motif found in many of these bioactive molecules. researchgate.netmdpi.comnih.govdocumentsdelivered.com

The synthesis of complex bicyclic polyhydroxylated alkaloids, such as pyrrolizidine (B1209537) and indolizidine alkaloids, can be achieved through the cyclization of pyrrolidine (B122466) or piperidine (B6355638) intermediates that possess three or more free hydroxyl groups. This approach can streamline synthetic routes by obviating the need for extensive protecting group manipulations. The inherent stereochemistry of precursors like trans-1-methylpyrrolidine-3,4-diol can be exploited to control the stereospecificity of the final alkaloid products.

Iminosugars, also known as azasugars, are another important class of compounds accessible from polyhydroxylated pyrrolidine precursors. umt.edu.my For instance, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a potent glycosidase inhibitor, is a polyhydroxylated pyrrolidine alkaloid found in nature. researchgate.net The synthesis of various iminosugars often starts from chiral pool materials like amino acids or sugars, aiming to construct the key polyhydroxylated pyrrolidine ring. mdpi.com The ready availability of specific stereoisomers of functionalized pyrrolidines makes them attractive starting points for creating novel iminosugar derivatives with potentially enhanced or more selective biological activities. mdpi.comnih.gov

Table 1: Examples of Polyhydroxylated Alkaloids and Iminosugars with a Pyrrolidine Core

| Compound Name | Class | Biological Relevance/Target |

| 1-Deoxynojirimycin (DNJ) | Piperidine Iminosugar | α-Glucosidase inhibitor, antidiabetic |

| 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) | Pyrrolidine Iminosugar | Glycogen phosphorylase inhibitor |

| Broussonetine F | Pyrrolidine Alkaloid | Glycosidase inhibitor |

| (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxypyrrolidine-N-propionamide | Pyrrolidine Alkaloid | Isolated from mulberry trees |

This table presents examples of related compounds to illustrate the importance of the polyhydroxylated nitrogenous ring structure.

Synthons for Bioactive Heterocyclic Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of biologically active compounds. nih.govijnrd.orgnih.govmdpi.com The functionalized this compound skeleton serves as a versatile synthon for the creation of novel and diverse heterocyclic structures with potential therapeutic applications. The diol functionality allows for a variety of chemical transformations, enabling the attachment of different pharmacophoric groups and the construction of more complex ring systems.

Research has demonstrated the synthesis of novel pyrrolidine-3,4-diol derivatives that exhibit potent inhibitory activity against specific enzymes. For example, derivatives of 3,4-dihydroxypyrrolidine have been synthesized and shown to be selective inhibitors of α-L-fucosidases, enzymes involved in various biological recognition processes. researchgate.net In some of these synthetic strategies, aromatic moieties were incorporated into the pyrrolidine structure, leading to highly potent inhibitors. researchgate.net

Furthermore, pyrrolidine-3,4-diol derivatives have been investigated for their anticancer properties. Novel derivatives have been prepared and evaluated as α-mannosidase inhibitors, with some compounds showing significant antiproliferative effects in pancreatic cancer cell lines. researchgate.net These studies highlight the potential of the functionalized pyrrolidine scaffold as a starting point for the development of new therapeutic agents. nih.govresearchgate.net

Table 2: Bioactive Compounds Derived from or Containing a Pyrrolidine-3,4-diol-like Scaffold

| Derivative Type | Target/Activity | Research Finding |

| Pyrrolidine-3,4-diol with aromatic moieties | α-L-fucosidase inhibition | Potent and selective inhibitors in the nanomolar range. researchgate.net |

| 2-({[(1R)-2-Hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol | Anticancer (glioblastoma) | Lipophilic derivatives showed improved growth inhibitory properties. researchgate.net |

| N-Alkylated (2R,3S,4R,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol | Cytotoxicity in cancer cells | Cytotoxicity increased with the length of the N-alkyl chain. researchgate.net |

Ligand Synthesis and Chiral Catalyst Development

The development of chiral ligands and catalysts is of paramount importance for asymmetric synthesis, enabling the production of enantiomerically pure compounds. The stereochemically defined structure of this compound makes it and its analogs attractive candidates for incorporation into chiral ligands. The nitrogen atom and the two hydroxyl groups provide multiple coordination sites for metal centers, while the chiral backbone can effectively induce asymmetry in catalytic transformations.

While direct applications of this compound in this context are not extensively documented, the broader class of chiral pyrrolidine derivatives is widely used in catalysis. nih.govresearchgate.netnih.gov For instance, chiral β-amino alcohols derived from proline, a related pyrrolidine, have been successfully used as ligands in the catalytic enantioselective addition of organometallic reagents to aldehydes. researchgate.net The synthesis of novel chiral diol ligands from readily available chiral starting materials is a common strategy in the development of new asymmetric catalysts. researchgate.net

The synergistic effect of chiral and achiral ligands in directing the self-assembly of inorganic materials into chiral superstructures has also been explored. nih.gov This highlights the potential for even simple chiral molecules to impart chirality on a larger scale. The development of new chiral ligands based on heterocyclic scaffolds, including imidazolidin-4-one (B167674) derivatives, has led to highly enantioselective catalysts for reactions such as the Henry reaction. nih.gov The principles demonstrated in these systems could logically be extended to ligands derived from this compound, suggesting a promising area for future research.

Derivatization and Analog Synthesis

Synthesis of Substituted Pyrrolidine-3,4-diol (B51082) Derivatives

The synthesis of substituted pyrrolidine-3,4-diol derivatives often employs stereoselective methods to control the configuration of the chiral centers. Common starting materials include readily available sugars such as D-mannose, D-ribose, and L-fucose, which provide a chiral pool for the synthesis. nih.govhilarispublisher.comnih.gov

Two primary strategies have been effectively utilized:

Organometallic Addition and Nucleophilic Displacement : This approach involves the addition of organometallic reagents to hemiacetalic sugars. The resulting adducts can then undergo selective nucleophilic displacement reactions to form the pyrrolidine (B122466) ring. For instance, starting from L-fucose, a sequence involving the addition of methylmagnesium chloride (MeMgCl) to a protected furanose derivative yields a diol. hilarispublisher.comresearchgate.net This intermediate is then converted to a dimesylate, which, upon treatment with an azide (B81097) source followed by reduction and cyclization, produces the desired substituted pyrrolidine. hilarispublisher.comresearchgate.net

Conjugate Addition of Ammonia (B1221849) : This method uses conjugate aldonic esters as key intermediates. The conjugate addition of ammonia or an ammonia equivalent to these unsaturated esters facilitates the formation of the pyrrolidine ring system. nih.govhilarispublisher.comnih.gov

These synthetic routes allow for the introduction of various substituents onto the pyrrolidine core. For example, the incorporation of aromatic moieties has been shown to significantly enhance the inhibitory activity and selectivity of these compounds against specific enzymes like α-L-fucosidases. nih.govhilarispublisher.comnih.gov The stereochemistry of the final products is dictated by the configuration of the starting sugar and the reaction conditions, enabling the synthesis of a diverse library of stereoisomers. nih.govnih.gov

Table 1: Synthesis of Selected Pyrrolidine-3,4-diol Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Key Reagents/Steps | Product Type | Reference |

|---|---|---|---|

| L-Fucose | 1. MeMgCl addition2. Mesylation3. Azide displacement & reduction | Substituted 3,4-dihydroxypyrrolidine | hilarispublisher.comresearchgate.net |

| D-Mannose | Organometallic addition, Nucleophilic displacement | 3,4-Dihydroxypyrrolidine derivative | nih.govhilarispublisher.com |

| D-Ribose | Conjugate addition of ammonia | 3,4-Dihydroxypyrrolidine derivative | nih.govhilarispublisher.com |

Introduction of Varied N-Substituents and Side Chains

The nitrogen atom of the pyrrolidine ring is a key position for derivatization, allowing for the introduction of a wide range of substituents and side chains to modulate the pharmacological properties of the molecule. A common strategy for N-functionalization is the Mannich reaction. researchgate.net

One-pot, three-component condensation reactions have been developed for the efficient synthesis of N-substituted derivatives. For example, pyrrolo[3,4-c]pyrrole (B14788784) scaffolds can be reacted with formaldehyde (B43269) and various secondary amines to yield N-substituted 3,4-pyrroledicarboximides. researchgate.net This method has been used to introduce a variety of cyclic amine moieties, including:

Arylpiperazines

Heteroarylpiperazines

Cyclohexylpiperazines

Hydroxyethylpiperazine

Morpholine

Arylpiperidines

The choice of the N-substituent can significantly influence the biological activity of the resulting compound. This synthetic flexibility is crucial for tuning the molecule's properties to achieve desired therapeutic effects, such as anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. researchgate.net

Development of Pyrrolidine-Aryltriazole Hybrids

Hybrid molecules that combine the pyrrolidine-3,4-diol scaffold with other heterocyclic systems, such as triazoles, have emerged as a promising class of compounds with interesting biological activities. The synthesis of these hybrids is often achieved through 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." umn.edu

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly efficient method for creating pyrrolidine-aryltriazole hybrids. umn.edunih.gov The general synthetic approach involves two main steps:

Functionalization : A pyrrolidine derivative is first functionalized with either an alkyne or an azide group.

Cycloaddition : The functionalized pyrrolidine is then reacted with a corresponding aryl azide or aryl alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring that links the two moieties. umn.edu

This modular approach allows for the synthesis of a diverse library of hybrid compounds by varying both the pyrrolidine and the aryl components. nih.gov Research has shown that even subtle structural changes in these hybrid systems can lead to dramatic differences in their biological profiles, such as their inhibitory activities against various glucosidases. umn.edu

Table 2: Key Features of Pyrrolidine-Aryltriazole Hybrid Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Key Components | Catalyst | Resulting Linkage | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition (CuAAC) | Pyrrolidine-alkyne + Aryl-azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | umn.edunih.gov |

Synthesis of Azanucleoside Analogues

Pyrrolidine-3,4-diol serves as a valuable precursor for the synthesis of azanucleoside analogues, where the pyrrolidine ring mimics the furanose or deoxyfuranose sugar ring of natural nucleosides. These analogues are designed to interfere with viral or cellular enzymes, such as polymerases and reverse transcriptases, and are investigated for their potential as antiviral and anticancer agents. hilarispublisher.comumn.edu

The synthesis of these analogues involves coupling the pyrrolidine scaffold to a nucleobase. In one approach, N-phosphonoalkyl-trans-3,4-dihydroxypyrrolidine derivatives are synthesized and used as key intermediates. researchgate.net These serve as mimics of 3'-deoxynucleoside 5'-phosphates. Another strategy involves the direct coupling of a pyrrolidine derivative to a halogenated purine (B94841) or pyrimidine (B1678525) precursor, often catalyzed by a coupling agent like PyBOP. hilarispublisher.comumn.edu For instance, a series of pyrrolidine-functionalized purine and pyrimidine nucleosides have been prepared through SNAr addition-elimination reactions. hilarispublisher.comumn.edu

These synthetic strategies allow for the creation of nucleoside analogues where the pyrrolidine ring replaces the tetrahydrofuran (B95107) ring, sometimes linked to the base through a non-traditional N-N bond. rsc.org

Enzyme Inhibition Studies of Trans 1 Methylpyrrolidine 3,4 Diol Analogs

Inhibition of Glycosidases and Glycosyltransferases

Pyrrolidine (B122466) iminosugars are a well-established class of glycosidase inhibitors. nih.govresearchgate.net Their ability to interfere with carbohydrate-processing enzymes stems from their structural resemblance to the natural substrates of these enzymes. Glycosidases are involved in diverse biological functions, including intestinal digestion, the processing of glycoproteins in the endoplasmic reticulum and Golgi apparatus, and the degradation of glycoconjugates within lysosomes. nih.gov Consequently, inhibitors of these enzymes have potential therapeutic applications in various diseases, including diabetes, viral infections, and lysosomal storage disorders. Iminosugars have also been investigated as inhibitors of glycosyltransferases, the enzymes responsible for synthesizing oligosaccharides and glycoconjugates. nih.gov

The primary mechanism by which pyrrolidine iminosugars inhibit glycosidases is through transition-state mimicry. nih.govresearchgate.net Glycosidase-catalyzed hydrolysis of glycosidic bonds proceeds through a transition state that possesses a significant oxocarbenium ion character, with a flattened half-chair or envelope conformation. The five-membered ring of pyrrolidine iminosugars can adopt a conformation that closely resembles this distorted transition state. The protonated nitrogen atom at physiological pH can mimic the positive charge of the oxocarbenium ion, leading to strong electrostatic interactions with negatively charged residues in the enzyme's active site. This results in binding affinities that are often several orders of magnitude higher than that of the natural substrate, leading to potent competitive inhibition. mdpi.com

α-L-Fucosidases are enzymes that cleave terminal α-L-fucose residues from glycoconjugates and are implicated in processes like inflammation and cancer. Several analogs of trans-1-methylpyrrolidine-3,4-diol have been shown to be effective inhibitors of α-L-fucosidases. For instance, a study on 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives revealed that the stereochemistry and the nature of the substituent at the C2 position are crucial for inhibitory activity. nih.gov The compound (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol was found to be a competitive inhibitor of α-L-fucosidase from bovine epididymis with a Ki value of 6.5 µM. nih.gov This suggests that while the core pyrrolidine-3,4-diol (B51082) structure is important, modifications at other positions can significantly enhance potency and selectivity.

| Compound | Enzyme Source | Inhibition Constant (Ki) |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | Bovine Epididymis | 6.5 µM |

α-Mannosidases play a critical role in the processing of N-linked oligosaccharides on glycoproteins. Inhibition of these enzymes can have profound effects on cellular function and has been explored as a therapeutic strategy. The inhibitory activity of pyrrolidine analogs against α-mannosidases is highly dependent on their stereochemistry. Good inhibitors of α-mannosidase from jack bean typically possess the (2R,3R,4S) configuration, which mimics that of D-mannose. nih.gov For example, (2R,3R,4S)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol is a potent and selective inhibitor of α-mannosidase from both jack bean (Ki = 1.2 µM) and almond (Ki = 1.0 µM). epfl.ch N-substitution on the pyrrolidine ring generally tends to decrease α-mannosidase inhibitory activity, as seen with various N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a close analog. researchgate.net

| Compound | Enzyme Source | Inhibition Constant (Ki) |

| (2R,3R,4S)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol | Jack Bean | 1.2 µM |

| (2R,3R,4S)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol | Almond | 1.0 µM |

| Compound | Enzyme Source | Inhibition Constant (Ki) |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | Almonds | 13-40 µM |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | Almonds | 13-40 µM |

Structure-Activity Relationships in Enzyme Inhibition

The inhibitory potency and selectivity of pyrrolidine iminosugars are dictated by their three-dimensional structure, including the stereochemistry of the hydroxyl groups and the nature of the substituents on the nitrogen atom and the carbon backbone. nih.govepfl.chresearchgate.net For inhibition of α-mannosidases, the (2R,3R,4S) configuration of the pyrrolidine ring is generally preferred as it mimics the stereochemistry of D-mannose. nih.gov

The substituent on the pyrrolidine nitrogen plays a critical role. While N-methylation, as in this compound, can influence the basicity and steric bulk around the nitrogen, often more complex N-substituents are required for high potency. For example, N-benzylation of 2-(aminomethyl)pyrrolidine-3,4-diol derivatives enhances α-mannosidase inhibition. nih.gov In contrast, N-substitution of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) generally leads to a decrease in its α-mannosidase inhibitory activity, although some derivatives gain inhibitory activity against other glycosidases. researchgate.net This highlights the nuanced role of the N-substituent in directing selectivity.

Substituents on the carbon framework of the pyrrolidine ring also have a profound impact. The introduction of aminomethyl or aminoethyl groups at the C2 position can lead to potent inhibitors, with the nature of the amine substituent being a key determinant of activity and selectivity. nih.govepfl.ch For instance, the presence of a (4-phenyl)phenylamino group in a 2-(aminoethyl)pyrrolidine-3,4-diol derivative resulted in a potent inhibitor of α-L-fucosidase. nih.gov

Kinetic and Mechanistic Investigations of Enzyme-Inhibitor Interactions

Kinetic studies are essential for understanding the mechanism of enzyme inhibition and for quantifying the potency of inhibitors. For pyrrolidine iminosugars, the most common mode of inhibition is competitive, where the inhibitor binds to the active site of the enzyme and competes with the substrate. mdpi.comnih.gov This is consistent with their role as transition-state mimics. However, other modes of inhibition, such as mixed and non-competitive, have also been observed for some pyrrolidine derivatives. nih.govmui.ac.irnih.gov

For example, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol inhibits α-L-fucosidase competitively, but it inhibits α-galactosidase and α-mannosidase through a mixed-type inhibition. nih.gov Mixed inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Non-competitive inhibition, where the inhibitor binds to a site other than the active site and affects the catalytic activity without preventing substrate binding, has also been reported for some pyrrolidine-based inhibitors against certain enzymes. brieflands.com

Detailed mechanistic insights into the enzyme-inhibitor interactions are often obtained through structural biology techniques like X-ray crystallography and molecular modeling. These methods can reveal the precise binding mode of the inhibitor in the enzyme's active site, highlighting the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity. While such studies have been performed for some pyrrolidine iminosugar analogs, specific structural data for this compound complexed with a glycosidase is currently not available in the public domain.

Pharmacological Chaperone Activity of Pyrrolidine 3,4 Diol Derivatives

Modulation of Protein Folding and Trafficking

There is no available research in the public domain that details the effects of trans-1-methylpyrrolidine-3,4-diol on protein folding and trafficking. Studies that would elucidate its ability to act as a pharmacological chaperone by promoting the correct conformation of nascent polypeptides, preventing their degradation, and ensuring their transport to the correct cellular compartments are currently absent from the scientific record.

Applications in Lysosomal Storage Disorder Research

Lysosomal storage diseases (LSDs) are a class of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested macromolecules. nih.gov Pharmacological chaperones have shown therapeutic potential for some LSDs by stabilizing the mutant enzyme, thereby increasing its residual activity. nih.gov However, no studies have been published that investigate the use of This compound in any cellular or animal models of lysosomal storage diseases. nih.govnih.gov Consequently, there are no research findings or data to report on its efficacy in this area.

Studies on Allosteric Binding and Enzyme Activation

Allosteric regulation, where a molecule binds to a site on an enzyme other than the active site to modulate its activity, is a key mechanism in cellular signaling and a target for drug development. nih.gov An investigation into the scientific literature reveals no studies that have explored the potential of This compound to act as an allosteric modulator or to directly activate enzymes through binding. Research into its binding kinetics, affinity for specific enzymes, and its downstream effects on enzymatic catalysis is not available.

Analytical and Spectroscopic Characterization Methodologies for Pyrrolidine Diols

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable tools for elucidating the molecular structure of compounds like trans-1-methylpyrrolidine-3,4-diol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For pyrrolidine (B122466) diols, ¹H and ¹³C NMR are used to determine the number and connectivity of protons and carbon atoms.

In the ¹H NMR spectrum of a pyrrolidine diol derivative, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide insights into the local electronic environment and spatial relationships between protons. For instance, in the characterization of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a related compound, detailed 2D NMR techniques were used to unambiguously assign all ¹H and ¹³C signals, confirming its identity by comparing the spectra with that of an authentic sample. nih.gov

For this compound, one would expect to see distinct signals for the N-methyl protons, the methine protons attached to the hydroxyl-bearing carbons (C3 and C4), and the methylene (B1212753) protons of the pyrrolidine ring. The trans configuration would influence the coupling constants between the protons on C3 and C4.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, in the analysis of various synthesized pyrrolidine-3,4-diol (B51082) derivatives, electrospray ionization (ESI) and fast atom bombardment (FAB) have been utilized to obtain the mass spectra. rsc.org For this compound, the molecular ion peak would be expected, along with fragment ions resulting from the loss of hydroxyl groups, the methyl group, or cleavage of the pyrrolidine ring.

A commercial supplier of (3R,4R)-1-Methylpyrrolidine-3,4-diol, which corresponds to the trans isomer, lists its molecular formula as C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . chemicalbook.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from NMR and MS analysis of this compound.

| Technique | Parameter | Expected Data |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to N-CH₃, H-C2/H-C5, H-C3/H-C4, and OH protons. |

| Multiplicity | Singlet for N-CH₃; multiplets for ring protons. | |

| Coupling Constants (J) | Specific J-values indicating the trans relationship between H-C3 and H-C4. | |

| ¹³C NMR | Chemical Shift (δ) | Signals for N-CH₃, C2/C5, and C3/C4. |

| Mass Spec. | Molecular Ion (M+) | m/z corresponding to [C₅H₁₁NO₂]⁺. |

| Key Fragments | Peaks corresponding to the loss of H₂O, CH₃, and other fragments. |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers that may have formed during the reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

The synthesis of pyrrolidine diols can often lead to the formation of both cis and trans isomers. The separation of these diastereomers is crucial for obtaining a pure compound. Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. nih.govsigmaaldrich.commdpi.comsigmaaldrich.com For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in resolving a wide range of chiral compounds. sigmaaldrich.com

In the context of pyrrolidine diols, HPLC methods can be developed to separate the trans isomer from the cis isomer. The choice of the mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is critical for achieving good separation. nih.gov The separation of cis and trans isomers of 2-butene-1,4-diol (B106632) has been successfully achieved using HPLC with a chiral column, demonstrating the feasibility of this approach for diol isomers.

Furthermore, derivatization of the diol with a chiral reagent can create diastereomeric derivatives that can be separated on a non-chiral stationary phase. nih.gov

The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the chromatogram under optimized conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about the bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The table below summarizes the key analytical techniques and their primary applications in the characterization of this compound.

| Analytical Technique | Purpose |

| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and confirmation of stereochemistry. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. |

| Chromatography (HPLC/GC) | Assessment of purity and separation of isomers. |

| X-ray Crystallography | Definitive determination of the three-dimensional solid-state structure. |

Q & A

Q. What synthetic methodologies are recommended for preparing trans-1-methylpyrrolidine-3,4-diol, and what are common pitfalls?

A high-yielding approach involves cycloaddition or reductive amination strategies. For example, trans-pyrrolidine derivatives are synthesized via [3+2] cycloaddition reactions using nitrones or azomethine ylides, followed by stereoselective reduction. Electron-rich aryl groups are typically compatible, but electron-deficient heterocycles (e.g., pyridyl) may lead to cis–trans isomer mixtures post-cycloaddition . Key pitfalls include:

- Stereochemical control : Use chiral catalysts or auxiliaries to enforce trans-configuration.

- Purification challenges : Crystallization in polar solvents (e.g., ethanol/water) or silica gel chromatography for diastereomer separation.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, (3S,4S)-1-benzylpyrrolidine-3,4-diol was structurally resolved via SCXRD (R factor = 0.032, wR = 0.105) . Complementary methods:

- NMR : Compare coupling constants (e.g., ) between vicinal protons to distinguish trans (larger ) vs. cis configurations.

- Polarimetry : Measure optical rotation if enantiopure samples are available.

Q. What safety protocols are critical when handling this compound derivatives?

While direct safety data for this compound are limited, analogous pyrrolidine derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Seal containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How does the pyrrolidine-3,4-diol scaffold influence enzyme inhibition, particularly in lysosomal storage disorders?

The diol moiety mimics carbohydrate transition states, enabling competitive inhibition of glycosidases. For example, pyrrolidine-3,4-diol derivatives inhibit β-glucocerebrosidase (GCase) and α-galactosidase (α-Gal A), enzymes linked to Gaucher and Fabry diseases . Methodological insights:

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be resolved?

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites.

- QM/MM simulations : Refine transition-state stabilization by the diol group, as demonstrated for iminosugar inhibitors .

Contradictions and Limitations in Current Research

- Stereochemical Outcomes : While trans-selectivity is achievable with aryl substituents, pyridyl groups reduce stereochemical fidelity, necessitating post-synthetic purification .

- Ecotoxicity Data : No ecotoxicological profiles are available for this compound, requiring precautionary disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.